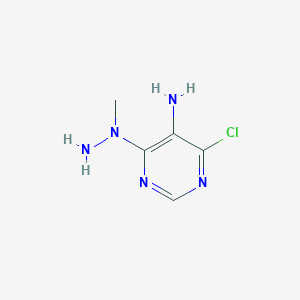

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine

Description

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine (CAS 6959-82-6) is a pyrimidine derivative characterized by a chloro substituent at position 4, a 1-methylhydrazinyl group at position 6, and an amino group at position 3. Pyrimidine derivatives are widely studied for their roles in drug discovery, particularly as anticancer agents and enzyme inhibitors, due to their structural mimicry of nucleic acid bases .

Properties

CAS No. |

89416-26-2 |

|---|---|

Molecular Formula |

C5H8ClN5 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

4-[amino(methyl)amino]-6-chloropyrimidin-5-amine |

InChI |

InChI=1S/C5H8ClN5/c1-11(8)5-3(7)4(6)9-2-10-5/h2H,7-8H2,1H3 |

InChI Key |

CZZATZLACVGGFP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C(=NC=N1)Cl)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves multiple steps. One common synthetic route starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and nucleophilic substitution, to yield the desired pyrimidine derivative . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene .

Chemical Reactions Analysis

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Condensation Reactions: It can form condensed heterocyclic systems when reacted with suitable partners, expanding its utility in synthetic chemistry.

Scientific Research Applications

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding, contributing to our understanding of biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways critical for disease progression . The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Key Observations :

- Methoxy-substituted analogs (e.g., CAS 88474-31-1) exhibit improved metabolic stability due to reduced oxidative degradation, a trait absent in the methylhydrazinyl variant .

- Pyrrolidinyl substituents (e.g., CAS 626217-76-3) introduce steric bulk, which may hinder interactions with planar enzyme active sites but improve binding to hydrophobic pockets .

Biological Activity

4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a hydrazine moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme-inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A pyrimidine ring which is essential for biological activity.

- A chlorine atom at the 4-position, which may enhance lipophilicity and bioactivity.

- A 1-methylhydrazinyl group that can participate in various biochemical interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of pyrimidine compounds showed cytotoxic effects against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with certain derivatives achieving EC50 values around 89 µM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | HCT116 | 89.24 ± 1.36 |

| This compound | MCF7 | 89.37 ± 1.17 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. It was found to exhibit activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism likely involves inhibition of bacterial enzyme systems critical for cell wall synthesis or metabolic processes .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µg/mL |

| Enterococcus faecalis | <20 µg/mL |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer progression. Its hydrazine group can form covalent bonds with active site residues in target enzymes, leading to inhibition of their activity. This property is significant for drug design aimed at specific enzymatic targets involved in tumor growth.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Binding: The compound may bind to enzymes involved in nucleic acid synthesis or metabolic pathways, leading to reduced cellular proliferation.

- Apoptosis Induction: It may trigger apoptotic pathways in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives similar to this compound:

- In vitro Studies: A series of pyrimidine derivatives were synthesized and tested for anticancer activity against various cell lines, showing promising results similar to those observed with this compound .

- Antimicrobial Studies: Research indicated that modifications in the hydrazine moiety significantly affect antibacterial potency, suggesting structure-activity relationships that could inform further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.